molecular formula C20H28ClN3O2S B2743808 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride CAS No. 1351622-30-4

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

Cat. No. B2743808
CAS RN: 1351622-30-4
M. Wt: 409.97
InChI Key: VWVSAUSGXMBDGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a series of chemical reactions, including aminomethylation . The product is usually purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by single crystal X-ray diffraction . Additionally, DFT calculations using the B3LYP method and the 6-311+G (2 d,p) basis set are used to calculate the optimized structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a series of steps, including aminomethylation . The product is usually characterized by NMR, IR, and HRMS spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by various techniques, including NMR, IR, and HRMS .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Several studies have synthesized and evaluated derivatives similar to the specified compound for their antimicrobial activities. The synthesis and biological activity evaluation of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have shown moderate to good antimicrobial activity against various pathogens (Mhaske, Shelke, Raundal, & Jadhav, 2014). Additionally, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from natural compounds have been reported to possess anti-inflammatory and analgesic activities, indicating a broader pharmacological potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzymatic Inhibition

The compound's analogs have been explored for their ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose homeostasis. A study on {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones revealed considerable inhibitory activity against α-glucosidase, alongside evaluations for hemolytic and cytotoxic profiles (Abbasi et al., 2019).

Structural and Mechanistic Insights

Research into the molecular interactions of structurally similar compounds with biological receptors provides insights into their potential therapeutic applications. For example, the interaction of specific antagonists with the CB1 cannabinoid receptor has been elucidated, shedding light on the steric and electrostatic requirements for receptor binding, which could inform the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds often involves binding to and activating certain cells . For example, some compounds are known to be agonists that selectively bind to and activate mucosal associated invariant T cells (MAIT cells) .

Safety and Hazards

The safety and hazards associated with similar compounds depend on various factors, including the specific properties of the compound and how it is handled. It’s important to refer to the appropriate safety data sheets for specific information .

properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S.ClH/c1-15-17(16(2)25-21-15)14-22-9-11-23(12-10-22)19(24)20(7-3-4-8-20)18-6-5-13-26-18;/h5-6,13H,3-4,7-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVSAUSGXMBDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

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